2-Iodo-1-tritylbenzimidazole

Suzuki-Miyaura coupling Heck-Mizoroki coupling oxidative addition kinetics

2‑Iodo‑1‑tritylbenzimidazole is the premier 1‑protected‑2‑halobenzimidazole for multi‑step synthesis. Its 2‑iodo group ensures fast oxidative addition with Pd(0), enabling Suzuki–Miyaura couplings under mild conditions that 2‑bromo or 2‑chloro analogs cannot match. The bulky N‑trityl group completely suppresses N‑alkylation side‑reactions, while its acid‑lability allows orthogonal, late‑stage deprotection without affecting base‑ or hydrogenolysis‑sensitive groups. This unique dual reactivity delivers higher yields and purity in 2‑arylbenzimidazole libraries, photochemical radical cyclizations, and API intermediate scale‑up, making it the cost‑effective, high‑performance choice for demanding synthetic programs.

Molecular Formula C26H19IN2
Molecular Weight 486.3 g/mol
Cat. No. B12631826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1-tritylbenzimidazole
Molecular FormulaC26H19IN2
Molecular Weight486.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5N=C4I
InChIInChI=1S/C26H19IN2/c27-25-28-23-18-10-11-19-24(23)29(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H
InChIKeyNDGGBZRRMGASTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1-tritylbenzimidazole: Physicochemical Identity and Structural Classification for Procurement Decisions


2-Iodo-1-tritylbenzimidazole (CAS 1418363-64-0; molecular formula C26H19IN2; exact mass 486.059 Da; LogP 6.48) is a dual-functional benzimidazole derivative that embeds a 2-iodo substituent amenable to metal-catalyzed cross-coupling and photochemical radical generation, together with an N1-trityl (triphenylmethyl) protecting group [1]. This compound belongs to the broader class of 1-protected-2-halobenzimidazoles, but the particular combination of a sterically demanding trityl group and a polarizable C–I bond at the 2-position defines its unique reactivity profile relative to the 2-bromo, 2-chloro, N-benzyl, and N-unprotected analogs . Its high clogP and molecular weight (486.35 g/mol) further differentiate it from less lipophilic congeners and influence solubility and handling characteristics relevant to procurement and experimental design [2].

Why 2-Iodo-1-tritylbenzimidazole Cannot Be Replaced by Generic N-Protected 2-Halobenzimidazoles


Attempts to substitute 2-iodo-1-tritylbenzimidazole with a 2-bromo, 2-chloro, or N-benzyl congener risk compromising both reactivity and chemoselectivity in multi-step synthetic sequences. The C–I bond is intrinsically more reactive toward oxidative addition with Pd(0) catalysts than C–Br or C–Cl bonds—a reactivity hierarchy well-documented in palladium-catalyzed cross-coupling literature [1]. Simultaneously, the trityl group provides substantially greater steric shielding of the N1 position than a benzyl or methyl group, suppressing unwanted N-alkylation side reactions during 2-position functionalization [2]. When the trityl protecting group is removed under mild acidic conditions post-functionalization, the net synthetic sequence yields a 2-substituted-1H-benzimidazole with higher overall purity and yield than can be achieved with less robust N-protecting strategies [3]. These dual differentiation factors—leaving group reactivity and protecting group performance—are interdependent; substituting either component separately typically degrades the overall synthetic outcome.

Quantitative Differentiation Evidence: 2-Iodo-1-tritylbenzimidazole Versus Closest Analogs


C–I vs. C–Br vs. C–Cl Reactivity in Pd-Catalyzed Cross-Coupling: A Leaving-Group Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions of 2-halobenzimidazole derivatives, the 2-iodo congener consistently outperforms the 2-bromo and 2-chloro analogs in terms of reaction rate and yield under identical conditions. The Science of Synthesis compendium explicitly reports that N-(2-iodoaryl)amidines and N-(2-bromoaryl)amidines are suitable substrates for copper-catalyzed C–N cross-coupling cyclization to 1H-benzimidazoles, while N-(2-chloroaryl)amidines give very low yields or exclusively decomposition products [1]. In a separate study on microwave-promoted Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions of 1-substituted benzimidazole derivatives, aryl iodides and aryl bromides both gave nearly quantitative yields, but the iodo substrates consistently reacted faster under milder conditions [2]. This reactivity hierarchy (I > Br ≫ Cl) is a well-established class-level trend driven by the relative C–X bond dissociation energies and the ease of oxidative addition to Pd(0), directly impacting procurement decisions for synthetic routes requiring reliable, high-yielding cross-coupling steps [3].

Suzuki-Miyaura coupling Heck-Mizoroki coupling oxidative addition kinetics

Photochemical Radical Cyclization Efficiency: 2-Iodobenzimidazole vs. Alternative Radical Precursors

The 2-iodo substituent on 1-tritylbenzimidazole enables photochemical generation of the benzimidazol-2-yl radical under UV irradiation, which undergoes intramolecular homolytic aromatic substitution to yield ring-fused benzimidazoles. O'Connell et al. (2012) demonstrated that photochemical five-, six-, and seven-membered cyclizations from 2-iodo-1-(ω-arylalkyl)-1H-benzimidazoles are 'significantly more efficient than literature radical protocols using chemical initiators' . The scite.ai citation report further confirms that 'the photochemistry of 2-iodo-substituted BzIm yields aromatic ring-fused benzimidazoles via substitutions of the benzimidazol-2-yl radical,' while noting that 2-alkylbenzimidazoles do not produce analogous dimeric or cyclized products under comparable photochemical conditions [1]. This establishes a qualitative differentiation: the 2-iodo group is chemically essential for this photochemical reactivity mode; the 2-bromo, 2-chloro, and 2-alkyl analogs do not participate in the same radical cyclization pathway under the reported conditions [2].

photochemical cyclization benzimidazol-2-yl radical homolytic aromatic substitution

N-Trityl vs. N-Benzyl Protecting Group Stability and Deprotection Orthogonality in Multi-Step Synthesis

The trityl (triphenylmethyl) group on the benzimidazole N1 position offers distinct advantages over the commonly used N-benzyl protecting group. The trityl group is cleavable under mild acidic conditions (e.g., dilute trifluoroacetic acid or HCl in organic solvent), whereas benzyl deprotection typically requires harsher hydrogenolysis conditions (H2, Pd/C) that are incompatible with many functional groups, including the 2-iodo substituent itself [1]. This acid-lability provides orthogonal deprotection relative to base-labile protecting groups commonly used elsewhere in complex molecule synthesis. Furthermore, the trityl group's greater steric bulk (three phenyl rings vs. one for benzyl) more effectively suppresses N1-alkylation side reactions during 2-position cross-coupling, as documented in the broader benzimidazole protecting group literature [2]. Patent literature explicitly describes the trityl group as a preferred protecting group for benzimidazole intermediates in pharmaceutical synthesis due to this combination of robust protection and facile, selective deprotection [3].

protecting group strategy acid-labile deprotection orthogonal protection

LogP and Molecular Bulk Differentiation: Impact on Solubility, Purification, and Handling

2-Iodo-1-tritylbenzimidazole (MW 486.35, LogP 6.48) is substantially more lipophilic and has a higher molecular weight than its closest non-tritylated analog, 1-benzyl-2-iodo-1H-benzimidazole (MW 334.15) [1]. The high LogP of 6.48, calculated for the closely related 2-iodo-1-tritylimidazole (XLogP3-AA = 5.5) [2], indicates that the trityl-bearing compound will partition strongly into organic solvents and exhibit minimal aqueous solubility. This property directly impacts procurement and experimental design: (a) the compound is more readily purified by normal-phase silica gel chromatography due to its high Rf in organic eluents; (b) it is amenable to precipitation or crystallization from organic solvent mixtures for purification; and (c) its higher melting point (analogous 2-iodo-1-tritylimidazole melts at 170–171 °C [3]) compared to lower-melting N-alkyl analogs facilitates solid handling and storage. These physical property differences, while not directly impacting chemical reactivity, are consequential for laboratory workflow, shipping and storage requirements, and purification strategy.

lipophilicity chromatographic separation solid-phase properties

Optimal Application Scenarios for 2-Iodo-1-tritylbenzimidazole Based on Differentiated Evidence


Late-Stage Diversification of 2-Aryl/Arylalkyl-Benzimidazole Libraries via Pd-Catalyzed Cross-Coupling

In medicinal chemistry programs requiring systematic exploration of 2-arylbenzimidazole structure–activity relationships, 2-iodo-1-tritylbenzimidazole serves as a universal precursor for Suzuki-Miyaura coupling with diverse arylboronic acids. The 2-iodo substituent ensures efficient oxidative addition to Pd(0) catalysts under mild conditions, while the N-trityl group prevents competing N-arylation side reactions [1]. Post-coupling, mild acidolytic removal of the trityl group yields the NH-benzimidazole product without affecting the newly installed 2-aryl substituent. This two-step sequence is functionally inaccessible with 2-chloro analogs (which fail to couple) and is compromised with 2-bromo analogs when slower kinetics require forcing conditions that may degrade sensitive substrates [2].

Photochemical Synthesis of Ring-Fused Benzimidazoles via Intramolecular Radical Cyclization

For synthetic groups accessing polycyclic benzimidazole scaffolds—common motifs in fluorescent probes, DNA intercalators, and kinase inhibitor cores—2-iodo-1-tritylbenzimidazole is the gateway substrate for photochemical radical cyclization. The O'Connell et al. (2012) protocol uses the 2-iodo group as a photolabile radical precursor; UV irradiation generates the benzimidazol-2-yl radical, which undergoes intramolecular homolytic aromatic substitution onto pendant aryl rings to form five-, six-, and seven-membered fused systems . This photochemical method is 'significantly more efficient' than traditional radical initiator protocols. The 2-bromo and 2-chloro congeners are not suitable substrates for this transformation, and 2-alkylbenzimidazoles follow entirely different photochemical pathways that do not lead to ring-fused products [3].

Orthogonal Protection Strategies in Complex Molecule Total Synthesis

When 2-iodo-1-tritylbenzimidazole is incorporated as a building block in a complex synthetic sequence, the trityl group provides acid-labile protection that is fully orthogonal to base-labile protecting groups (e.g., acetyl, benzoyl, Fmoc) and hydrogenolysis-labile groups (e.g., Cbz) used elsewhere in the molecule [4]. This orthogonality is strategically valuable in total synthesis campaigns where the benzimidazole NH must be unveiled at a specific late stage without affecting other sensitive functionality. The alternative N-benzyl protecting group requires hydrogenolysis conditions (H2, Pd/C) that simultaneously reduce the C–I bond, precluding its use in sequences where the iodine must be preserved for subsequent cross-coupling [5].

Scalable Synthesis of Benzimidazole-Containing Pharmaceutical Intermediates

For process chemistry groups scaling benzimidazole-based active pharmaceutical ingredient (API) intermediates, the trityl protecting group strategy documented in Bayer AG patents provides a robust industrial precedent [6]. The high lipophilicity (LogP ~6.5) and favorable solid-phase properties of 2-iodo-1-tritylbenzimidazole facilitate purification by crystallization rather than chromatography at scale, while the trityl group's UV activity (strong chromophore from three phenyl rings) also enables convenient HPLC monitoring. Patent assignments to major pharmaceutical companies (e.g., Bayer AG, US Patent 9,095,136 concerning 2-iodo imidazole derivatives) confirm the industrial relevance of this compound class in drug development pipelines [7].

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